molecular formula C25H19ClN4O3S B4341190 2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE

2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE

Cat. No.: B4341190
M. Wt: 491.0 g/mol
InChI Key: HFXMFQVRSDVRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with chlorophenyl and methoxybenzoyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through a nucleophilic substitution reaction, where methoxybenzoyl chloride reacts with a suitable nucleophile.

    Formation of the Hydrazone and Carbonothioyl Groups: The final steps involve the formation of the hydrazone and carbonothioyl groups through condensation reactions with hydrazine derivatives and thiocarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl and nitro groups, converting them to alcohols and amines, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

    Pathways Involved: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Hydrazone Derivatives: Compounds such as isoniazid, which contain hydrazone functional groups.

Uniqueness

2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[(4-methoxybenzoyl)amino]carbamothioyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-12-8-16(9-13-18)23(31)29-30-25(34)28-24(32)20-14-22(15-6-10-17(26)11-7-15)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,29,31)(H2,28,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXMFQVRSDVRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE

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